An In-Depth Technical Guide to the Mode of Action of Tylosin Tartrate on the 50S Ribosomal Subunit
An In-Depth Technical Guide to the Mode of Action of Tylosin Tartrate on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Tylosin Tartrate, a macrolide antibiotic, inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. This document details the binding site, mechanism of action, and quantitative parameters of this interaction, alongside detailed experimental protocols for its investigation.
Introduction to Tylosin Tartrate
Tylosin Tartrate is a macrolide antibiotic derived from the fermentation products of Streptomyces fradiae.[1][2] It is primarily used in veterinary medicine to treat a variety of bacterial infections.[1] Its antibacterial effect is achieved by targeting the bacterial ribosome, a crucial component of the protein synthesis machinery.[3] Tylosin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and Mycoplasma species.[4]
The 50S Ribosomal Subunit: The Target of Tylosin Tartrate
Bacterial ribosomes are composed of two subunits, the 30S and the 50S. The 50S subunit is responsible for catalyzing peptide bond formation and providing a path for the nascent polypeptide chain to exit the ribosome. This exit tunnel is the primary binding site for macrolide antibiotics, including Tylosin Tartrate.[5]
Mode of Action: How Tylosin Tartrate Inhibits Protein Synthesis
Tylosin Tartrate's primary mode of action is the inhibition of bacterial protein synthesis.[3] This is a multi-step process initiated by the binding of the antibiotic to the 50S ribosomal subunit.
Binding to the Nascent Peptide Exit Tunnel (NPET)
Tylosin Tartrate binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5] This binding site is located near the peptidyl transferase center (PTC), the active site for peptide bond formation. The interaction is primarily with the 23S rRNA component of the 50S subunit.
Specific Interactions with 23S rRNA
Key interactions have been identified between tylosin and specific nucleotides of the 23S rRNA. These include nucleotides G748 and A2058.[5] The binding of tylosin to these sites is crucial for its inhibitory activity. Resistance to tylosin can arise from mutations in these specific rRNA nucleotides, which prevent the antibiotic from binding effectively.[4]
Inhibition of Peptide Bond Formation and Translocation
By binding within the NPET, Tylosin Tartrate physically obstructs the passage of the growing polypeptide chain.[5] This steric hindrance prevents the elongation of the peptide chain. Furthermore, the binding of tylosin can interfere with the correct positioning of the peptidyl-tRNA at the P-site and the aminoacyl-tRNA at the A-site, thereby inhibiting both peptide bond formation and the subsequent translocation of the tRNAs and mRNA.[2]
The following diagram illustrates the pathway of bacterial protein synthesis and the inhibitory action of Tylosin Tartrate.
Quantitative Data
The interaction of Tylosin Tartrate with the 50S ribosomal subunit and its inhibitory effect on bacterial growth can be quantified through various parameters.
| Parameter | Organism/System | Value | Reference(s) |
| Ki (Inhibition Constant) | Escherichia coli ribosomes | 3 µM | [6] |
| IC50 (Half maximal inhibitory concentration) | In vitro protein synthesis assay | 0.05 - 13.0 µM | [7] |
| MIC (Minimum Inhibitory Concentration) | Mycoplasma gallisepticum | 0.004 - 4 µg/mL | [8] |
| Mycoplasma synoviae | <0.015 - 0.12 µg/mL | [9] | |
| Staphylococcus aureus | ≥256 µg/mL (resistant strains) | [10] | |
| Staphylococcus intermedius | <0.25 µg/mL (sensitive strains) | [11] | |
| Streptococcus pyogenes | 0.1 - 0.2 mg/L | [12] | |
| Streptococcus pneumoniae | 0.125 - 64 µg/mL | [4] | |
| Mannheimia haemolytica 11935 | 64 µg/mL | [3] | |
| Pasteurella multocida 4407 | 32 µg/mL | [3] | |
| Escherichia coli ATCC 25922 | 512 µg/mL | [3] |
Experimental Protocols
Several key experimental techniques are employed to study the interaction of Tylosin Tartrate with the 50S ribosomal subunit.
Toeprinting Assay (Primer Extension Inhibition)
This assay is used to map the precise binding site of an antibiotic on the ribosome by identifying where reverse transcriptase is stalled during cDNA synthesis on an mRNA template.[13]
Protocol for Toeprint Analysis of Tylosin-induced Ribosomal Stalling: [14]
-
Prepare DNA Template: A DNA template containing a T7 promoter followed by the gene of interest is prepared by PCR.
-
In Vitro Transcription/Translation:
-
Mix 0.2 μL of the DNA template (250 ng/μL), 1.1 μL of water, 2 μL of solution A from the PURExpress kit, and 1.5 μL of solution B from the PURExpress kit.
-
Add 0.5 μL of Tylosin Tartrate at various concentrations (a negative control with water should be included).
-
Incubate at 37 °C for 1 hour.
-
-
Primer Hybridization:
-
Prepare a hybridization mixture containing 3 μL of 5X first-strand (FS) buffer, 1.5 μL of 100 mM DTT, 1.5 μL of 2.5 mM dNTPs, 0.375 μL of RNasin, 1.125 μL of water, and 1 μL of a 5' end-labeled DNA primer.
-
Combine the 5.3 μL transcription/translation mixture with 8.5 μL of the hybridization mixture.
-
Incubate at 55 °C for 3 minutes and then chill on ice.
-
-
Reverse Transcription:
-
Add reverse transcriptase to the mixture and incubate to allow for cDNA synthesis.
-
-
Analysis:
-
The cDNA products are resolved on a sequencing gel. The positions of the "toeprints" (prematurely terminated cDNA fragments) indicate the location of the stalled ribosome.
-
The following diagram illustrates the workflow of a toeprinting assay.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome-antibiotic complex at near-atomic resolution.[8]
Protocol for Cryo-EM Sample Preparation of a Macrolide-Bound 50S Subunit: [15]
-
Ribosome Preparation: Purify 50S ribosomal subunits from the desired bacterial species.
-
Complex Formation:
-
Thaw the purified ribosomes.
-
Add the macrolide antibiotic (e.g., from a stock solution in acetone) to the ribosome sample to a final concentration sufficient for binding (e.g., 100 µM).
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Remove excess, unbound antibiotic by buffer exchange using a centrifugal filter unit.
-
-
Grid Preparation:
-
Apply a small aliquot (e.g., 4 µL) of the ribosome-antibiotic complex (at a concentration of ~100 nM) to a glow-discharged carbon-coated cryo-EM grid.
-
Blot the grid with filter paper for a few seconds to create a thin film.
-
Plunge-freeze the grid in liquid ethane.
-
-
Data Collection:
-
Transfer the vitrified grid to a transmission electron microscope operating at cryogenic temperatures.
-
Collect a series of images at different tilt angles.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to process the images and reconstruct the 3D structure of the ribosome-antibiotic complex.
-
The following diagram outlines the general workflow for cryo-EM.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[16]
Protocol for In Vitro Translation Inhibition Assay: [16][17]
-
Prepare the Translation System: Use a commercial in vitro transcription-translation system (e.g., PURExpress) or a system reconstituted from purified components.
-
Set up Reactions:
-
In a microplate well, combine the components of the translation system according to the manufacturer's protocol.
-
Add a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Add varying concentrations of Tylosin Tartrate to different wells. Include a no-antibiotic control.
-
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 40 minutes to 1 hour) to allow for protein synthesis.
-
Detection:
-
Quantify the amount of reporter protein synthesized in each well. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.
-
-
Data Analysis:
-
Plot the amount of protein synthesized as a function of the Tylosin Tartrate concentration.
-
Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
-
Fluorescence Polarization Assay
This assay measures the binding of a fluorescently labeled ligand to a larger molecule, such as an antibiotic to a ribosome.[18][19]
Protocol for Fluorescence Polarization Assay: [18]
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).
-
Prepare a solution of purified 70S ribosomes in the binding buffer.
-
Prepare a solution of a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) and solutions of unlabeled Tylosin Tartrate at various concentrations.
-
-
Binding Reaction:
-
In a 96-well plate, pre-incubate the fluorescently labeled macrolide (e.g., 5.5 nM) with the ribosomes (e.g., 37.8 nM) for 30 minutes.
-
Add the unlabeled Tylosin Tartrate solutions to the wells containing the pre-incubated mixture.
-
Incubate at room temperature for 2 hours.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP) using a suitable plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).
-
-
Data Analysis:
-
The displacement of the fluorescently labeled macrolide by unlabeled Tylosin Tartrate will result in a decrease in fluorescence polarization. This data can be used to determine the binding affinity (Kd or Ki) of Tylosin Tartrate.
-
Conclusion
Tylosin Tartrate is an effective inhibitor of bacterial protein synthesis, acting on the 50S ribosomal subunit. Its specific binding within the nascent peptide exit tunnel and interaction with key 23S rRNA nucleotides lead to the blockage of the growing polypeptide chain and inhibition of peptide bond formation and translocation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of antibiotic drug development. A thorough understanding of the molecular mechanisms of existing antibiotics like Tylosin Tartrate is crucial for the development of new and more effective antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. toku-e.com [toku-e.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
- 9. thescipub.com [thescipub.com]
- 10. Tylosin susceptibility of Staphylococci from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VetFolio [vetfolio.com]
- 12. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]
- 13. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 14. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
